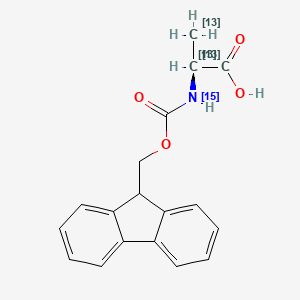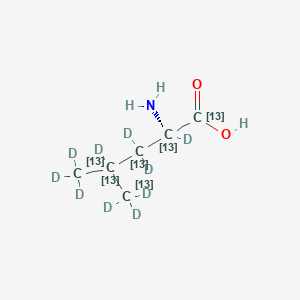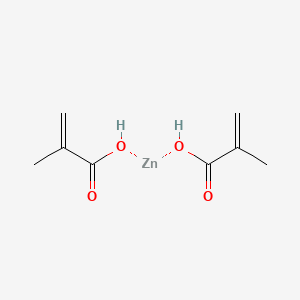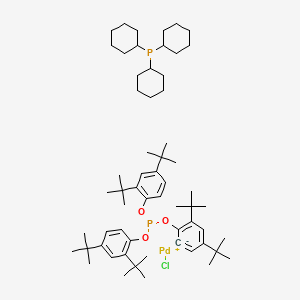
DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta,gamma-Dilauroyl-alpha-lecithin, also known as 1,2-dilauroyl-sn-glycero-3-phosphocholine, is a phospholipid compound. It is characterized by a glycerol backbone esterified with two lauric acid (dodecanoic acid) molecules and a phosphocholine head group. This compound is commonly used in biochemical and biophysical research due to its amphiphilic nature, which allows it to form lipid bilayers and micelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-beta,gamma-Dilauroyl-alpha-lecithin can be synthesized through the esterification of glycerol with lauric acid, followed by the introduction of a phosphocholine group. The common synthetic route involves the following steps:
Esterification: Glycerol is reacted with lauric acid in the presence of a catalyst to form 1,2-dilauroyl-sn-glycerol.
Phosphorylation: The resulting 1,2-dilauroyl-sn-glycerol is then phosphorylated with phosphocholine under controlled conditions to yield L-beta,gamma-Dilauroyl-alpha-lecithin.
Industrial Production Methods
In industrial settings, the production of L-beta,gamma-Dilauroyl-alpha-lecithin involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-beta,gamma-Dilauroyl-alpha-lecithin undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds in the glycerol backbone can be hydrolyzed, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: The phosphocholine head group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Substitution: Nucleophiles such as amines or thiols can react with the phosphocholine group under mild conditions.
Major Products
Oxidation: Peroxides and aldehydes.
Hydrolysis: Lauric acid and glycerophosphocholine.
Substitution: Various substituted phosphocholine derivatives.
Scientific Research Applications
L-beta,gamma-Dilauroyl-alpha-lecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It serves as a component in liposome formulations for drug delivery and gene therapy.
Medicine: It is investigated for its potential in treating neurodegenerative diseases and as a carrier for therapeutic agents.
Mechanism of Action
L-beta,gamma-Dilauroyl-alpha-lecithin exerts its effects primarily through its ability to form lipid bilayers and micelles. These structures mimic biological membranes, allowing the compound to interact with various molecular targets, including proteins and nucleic acids. The phosphocholine head group interacts with polar molecules, while the lauric acid chains interact with hydrophobic molecules, facilitating the incorporation and delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar structure but with palmitic acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains oleic acid chains instead of lauric acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Features myristic acid chains.
Uniqueness
L-beta,gamma-Dilauroyl-alpha-lecithin is unique due to its specific fatty acid composition (lauric acid), which imparts distinct physical and chemical properties. Its shorter fatty acid chains result in lower melting points and different membrane fluidity compared to longer-chain phospholipids like DPPC and DMPC .
Properties
Molecular Formula |
C32H65NO8P+ |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1 |
InChI Key |
IJFVSSZAOYLHEE-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)

![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)




